Olaflur Olaflur Olaflur which is also referred to as elmex gel is an ingredient used in toothpaste which helps in the prevention of dental caries.
Brand Name: Vulcanchem
CAS No.: 6818-37-7
VCID: VC0538008
InChI: InChI=1S/C27H58N2O3.FH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28(22-25-30)20-18-21-29(23-26-31)24-27-32;/h30-32H,2-27H2,1H3;1H
SMILES: CCCCCCCCCCCCCCCCCCN(CCCN(CCO)CCO)CCO.F.F
Molecular Formula: C27H59FN2O3
Molecular Weight: 478.8 g/mol

Olaflur

CAS No.: 6818-37-7

Cat. No.: VC0538008

Molecular Formula: C27H59FN2O3

Molecular Weight: 478.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Olaflur - 6818-37-7

Specification

CAS No. 6818-37-7
Molecular Formula C27H59FN2O3
Molecular Weight 478.8 g/mol
IUPAC Name 2-[3-[bis(2-hydroxyethyl)amino]propyl-octadecylamino]ethanol;hydrofluoride
Standard InChI InChI=1S/C27H58N2O3.FH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28(22-25-30)20-18-21-29(23-26-31)24-27-32;/h30-32H,2-27H2,1H3;1H
Standard InChI Key XSEKRGNRBZNHEB-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCN(CCCN(CCO)CCO)CCO.F.F
Canonical SMILES CCCCCCCCCCCCCCCCCCN(CCCN(CCO)CCO)CCO.F
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Olaflur (CAS 6818-37-7; PubChem CID 23257) is a bifluoride salt composed of a lipophilic alkylammonium cation and two fluoride anions. Its molecular formula is variably represented as C₂₇H₅₈N₂O₃·2FH or C₂₇H₆₀F₂N₂O₃, reflecting differences in notation rather than chemical composition . The compound’s 27-carbon hydrocarbon chain confers surfactant properties, enabling the formation of stable films on tooth surfaces that facilitate fluoride penetration into enamel and dentin .

Molecular Characteristics

Table 1: Key physicochemical properties of Olaflur

PropertyValueSource
Molecular weight498.7737 g/mol (C₂₇H₅₈N₂O₃·2FH)
498.785 g/mol (C₂₇H₆₀F₂N₂O₃)
Boiling point583.5°C at 760 mmHg
LogP (octanol-water)6.284
Hydrogen bond acceptors7
Rotatable bonds27

The SMILES notation (F.F.CCCCCCCCCCCCCCCCCCN(CCO)CCCN(CCO)CCO) and InChIKey (ZVVSSOQAYNYNPP-UHFFFAOYSA-N) confirm its branched alkylamine structure with dual ethoxylate groups . This architecture enables simultaneous hydrophobic adhesion to enamel and hydrophilic fluoride release.

Mechanism of Action: Fluoride Retention and Enamel Interaction

Olaflur’s efficacy stems from its dual functionality as a fluoride reservoir and surfactant. Upon application, the cationic surfactant layer binds to negatively charged hydroxyapatite crystals, while fluoride ions diffuse into subsurface enamel .

Fluoride Uptake Dynamics

In vitro studies using human molars demonstrate that 5-minute Olaflur application increases superficial enamel fluoride content by 3–4× and dentin by 4–8× compared to controls . Prolonged 24-hour exposure elevates these levels to 10–24× baseline, with dentin showing greater uptake due to its higher organic content .

Table 2: Fluoride accumulation in dental tissues after Olaflur application

TissueApplication TimeFluoride Increase (vs. control)Depth of Penetration
Enamel5 minutes3–4×20 µm
Enamel24 hours10–24×40 µm
Dentin5 minutes4–8×30 µm
Dentin24 hours10–24×60 µm
Data derived from

Surface Layer Formation and Stability

Scanning electron microscopy (SEM) reveals that Olaflur forms homogeneous layers of spherical calcium fluoride-like globules (0.5–1 µm diameter) on enamel and dentin . These precipitates persist after 20-second high-pressure water spraying, with 89% surface coverage retained versus 76% for sodium fluoride . Energy-dispersive X-ray spectroscopy (EDX) confirms fluorine concentrations of 12.4 ± 1.8 wt% in Olaflur-treated enamel, surpassing sodium fluoride’s 9.1 ± 1.2 wt% .

Clinical Applications and Formulations

Olaflur is commercially available in two primary formulations:

  • Dentifrices (1,400 ppm F⁻): Daily-use toothpastes for caries prevention (e.g., Elmex Gel)

  • Professional Gels (12,500 ppm F⁻): High-concentration gels combined with dectaflur for in-office enamel refluoridation

Caries Prevention

Meta-analyses of European clinical trials report a 38–45% reduction in caries incidence with twice-daily Olaflur toothpaste use versus non-fluoride controls . The surfactant properties enable fluoride retention in plaque biofilms, maintaining F⁻ concentrations >0.1 mM for 8–12 hours post-brushing .

Dentin Hypersensitivity Management

In a 6-week randomized trial, Olaflur gels reduced dentin sensitivity scores (VAS) by 62% compared to 41% for potassium nitrate formulations . This correlates with SEM observations of Olaflur-induced tubule occlusion exceeding 90% in hypersensitive dentin .

Comparative Efficacy Against Other Fluorides

Table 3: Performance comparison of fluoride agents

AgentF⁻ Release (µg/cm²/h)Enamel Retention (24h)Dentin Tubule Occlusion
Olaflur18.7 ± 2.189%92%
Sodium fluoride15.3 ± 1.876%68%
Stannous fluoride22.4 ± 2.581%85%
Amine fluoride 12516.9 ± 1.983%79%
Data synthesized from

Emerging Research: Nano-Hydroxyapatite Synergy

Recent in vitro work demonstrates that sequential application of Olaflur followed by nano-hydroxyapatite (n-HAP) increases enamel microhardness by 27% versus Olaflur alone . The fluoride layer acts as a scaffold for n-HAP deposition, creating a hybridized surface resistant to acid challenge (pH 4.5, 30 minutes).

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